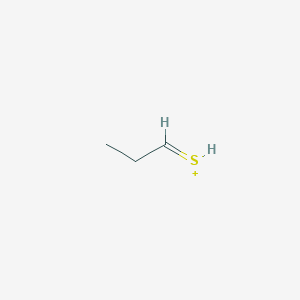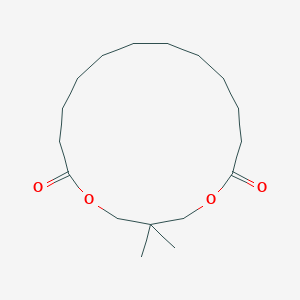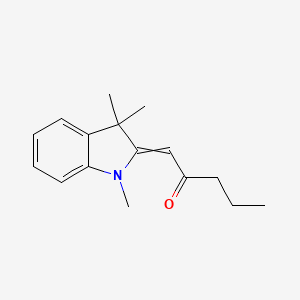
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one is an organic compound known for its unique structural properties and diverse applications This compound is characterized by its indole-based core, which is modified with a pentan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with pentan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and photochromic materials.
Mecanismo De Acción
The mechanism of action of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photochromic properties.
1,3,3-Trimethyl-6-nitrospiro(indoline-2,2’-benzopyran): Used in optical data storage applications.
1,3,3-Trimethyl-8-methoxy-6-nitrospiro(indoline-2,2’-benzopyran): Exhibits enhanced quantum yield in photochemical systems.
Uniqueness: 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one stands out due to its versatile reactivity and potential applications across multiple scientific disciplines. Its unique structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
64473-13-8 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
1-(1,3,3-trimethylindol-2-ylidene)pentan-2-one |
InChI |
InChI=1S/C16H21NO/c1-5-8-12(18)11-15-16(2,3)13-9-6-7-10-14(13)17(15)4/h6-7,9-11H,5,8H2,1-4H3 |
Clave InChI |
WRJGKRANRXRDQS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C=C1C(C2=CC=CC=C2N1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
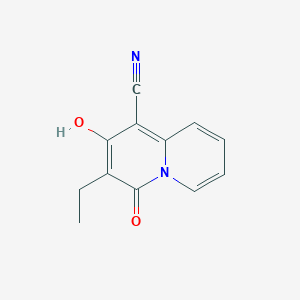
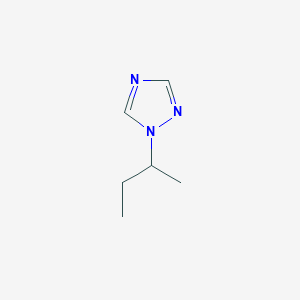
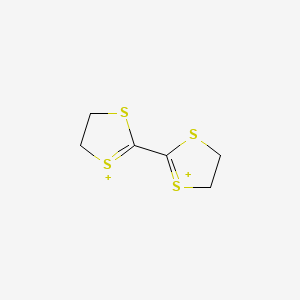


![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)

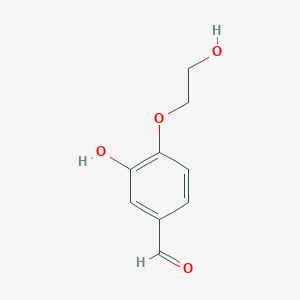
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
